4-Ethoxy-2,5-difluorobenzoic acid
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Overview
Description
4-Ethoxy-2,5-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods: Industrial production of 4-Ethoxy-2,5-difluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
4-Ethoxy-2,5-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and difluoro groups influence its reactivity and binding properties, making it a valuable compound for studying various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
- 4-Ethoxy-2,3-difluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoic acid
- 2,4-Difluorobenzoic acid
Comparison: 4-Ethoxy-2,5-difluorobenzoic acid is unique due to the specific positioning of the ethoxy and difluoro groups, which influence its chemical properties and reactivity.
Properties
Molecular Formula |
C9H8F2O3 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
4-ethoxy-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
BZNRQAQBSVMJOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)C(=O)O)F |
Origin of Product |
United States |
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